molecular formula C10H16O B14352272 3-Decyn-2-one CAS No. 91658-50-3

3-Decyn-2-one

Cat. No.: B14352272
CAS No.: 91658-50-3
M. Wt: 152.23 g/mol
InChI Key: GILAHNNOBKTKSX-UHFFFAOYSA-N
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Description

3-Decyn-2-one (IUPAC name: dec-3-yn-2-one) is an α,β-acetylenic ketone characterized by a triple bond between carbons 3 and 4 and a ketone group at position 2. It serves as a key intermediate in organic synthesis, particularly in stereoselective reactions. For example, it undergoes asymmetric reduction using H-B-9-BBN and (S)-β-pinene to produce dec-3-yn-2-ol with yields of 35% (stoichiometric) and 60% (substoichiometric) . Its reactivity in regioselective additions (e.g., with HI/TMSCl) also enables the synthesis of iodinated alkenones like (Z)-4-iodo-4-decen-2-one .

Properties

CAS No.

91658-50-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

dec-3-yn-2-one

InChI

InChI=1S/C10H16O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H2,1-2H3

InChI Key

GILAHNNOBKTKSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)C

Origin of Product

United States

Preparation Methods

3-Decyn-2-one can be synthesized through several methods. One common synthetic route involves the reaction of acetone with heptyl alcohol in the presence of a base such as sodium hydroxide. Another method includes the dehydration of 4-decanol-2-one over pumice or clay. Additionally, it can be prepared by the condensation of heptaldehyde and acetone .

Chemical Reactions Analysis

3-Decyn-2-one undergoes various chemical reactions due to the presence of the triple bond and the ketone group. Some of the common reactions include:

    Hydrogenation: The triple bond can be hydrogenated to form 3-decan-2-one.

    Halogenation: The compound can react with halogens to form dihalogenated products.

    Hydrohalogenation: Addition of hydrogen halides can lead to the formation of halogenated ketones.

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

Scientific Research Applications

3-Decyn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Decyn-2-one involves its interaction with cellular components. The compound can interfere with membrane integrity, leading to increased oxidative stress and rapid necrosis of certain tissues. This mechanism is particularly useful in its application as a plant growth regulator, where it inhibits sprouting by affecting tuber respiration .

Comparison with Similar Compounds

3-Decen-2-one (C₁₀H₁₈O)

Structural Differences :

  • Contains a double bond (C3–C4) instead of a triple bond.
  • IUPAC name: (E)-dec-3-en-2-one.

Physicochemical Properties :

Property 3-Decen-2-one 3-Decyn-2-one (Calculated*)
Molecular Weight (g/mol) 154.25 152.23 (C₁₀H₁₄O)
LogP 3.4 ~3.8 (estimated higher hydrophobicity)
Polar Surface Area (Ų) 17.1 ~17.1 (similar ketone group)

Reactivity :

  • The double bond in 3-Decen-2-one favors conjugate additions, whereas the triple bond in this compound enables alkyne-specific reactions (e.g., hydroboration, iodination) .
  • 3-Decen-2-one shows higher bioavailability due to lower LogP compared to this compound .

5-Decyne (C₁₀H₁₈)

Structural Differences :

  • A terminal alkyne (triple bond at C5–C6) lacking a ketone group.
  • CAS: 1942-46-7 .

3-Undecen-2-one (C₁₁H₂₀O)

Structural Differences :

  • Longer carbon chain (11 carbons vs. 10 in this compound).
  • Contains a double bond (C3–C4) and ketone at C2.

2-Methyl-2-Decene (C₁₁H₂₂)

Structural Differences :

  • Molecular weight: 154.29 g/mol .

Key Contrast :

  • The absence of a functional group (e.g., ketone or alkyne) renders it less reactive in oxidation or reduction reactions compared to this compound .

This compound vs. 3-Decen-2-one :

  • Reduction : this compound produces propargyl alcohols (e.g., dec-3-yn-2-ol), while 3-Decen-2-one yields allylic alcohols .

Industrial Relevance :

  • This compound’s triple bond enables unique transformations in pharmaceutical intermediates, whereas 5-Decyne finds niche roles in material science .

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